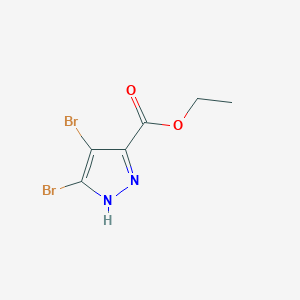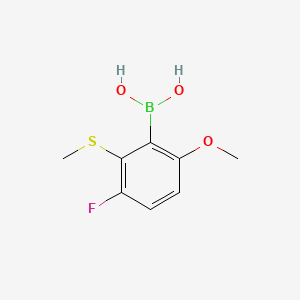
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methylthio groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxy-2-(methylthio)phenyl derivatives.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The fluoro, methoxy, and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.
Biological Research:
作用机制
The mechanism of action of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid primarily involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. Additionally, the presence of fluoro, methoxy, and methylthio groups can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluoro, methoxy, and methylthio substituents, making it less versatile in certain applications.
3-Methoxyphenylboronic Acid: Similar structure but lacks the fluoro and methylthio groups, resulting in different reactivity and applications.
2-(Methylthio)phenylboronic Acid: Contains the methylthio group but lacks the fluoro and methoxy groups, affecting its chemical properties.
Uniqueness
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methoxy, and methylthio substituents on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
属性
分子式 |
C8H10BFO3S |
|---|---|
分子量 |
216.04 g/mol |
IUPAC 名称 |
(3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |
InChI 键 |
BUSBJWCRRYCNRO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1SC)F)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)


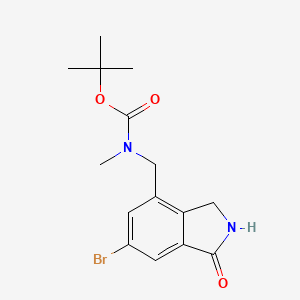
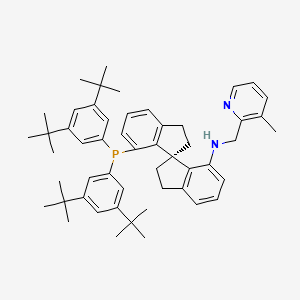
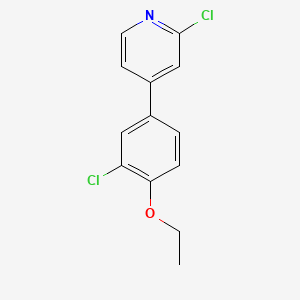

![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
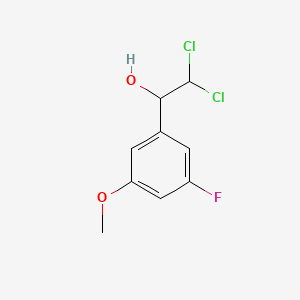
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)



